![molecular formula C19H14N4O6 B11970776 2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11970776.png)
2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitro group, a hydrazono group, and a furan ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydrazono groups play a crucial role in these interactions, potentially leading to the inhibition or activation of specific pathways. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: Shares the nitro group and is used in similar chemical reactions.
Hydrazones: Compounds with hydrazono groups that undergo similar substitution reactions.
Furan Derivatives: Compounds containing furan rings that exhibit similar chemical behavior.
Uniqueness
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.
Propriétés
Formule moléculaire |
C19H14N4O6 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
2-[[(4Z)-4-[(4-nitrophenyl)hydrazinylidene]-5-oxooxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N4O6/c24-17-14-3-1-2-4-15(14)18(25)22(17)10-13-9-16(19(26)29-13)21-20-11-5-7-12(8-6-11)23(27)28/h1-8,13,20H,9-10H2/b21-16- |
Clé InChI |
HMWBKPPQSCRVPQ-PGMHBOJBSA-N |
SMILES isomérique |
C\1C(OC(=O)/C1=N\NC2=CC=C(C=C2)[N+](=O)[O-])CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1C(OC(=O)C1=NNC2=CC=C(C=C2)[N+](=O)[O-])CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


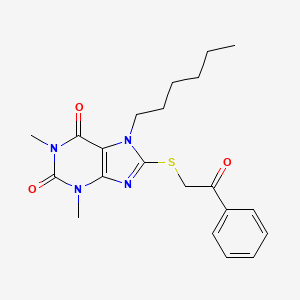
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970702.png)
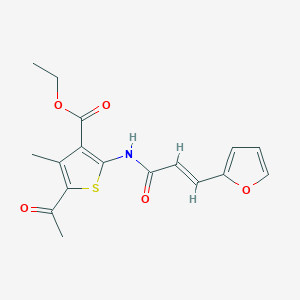

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11970723.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11970728.png)
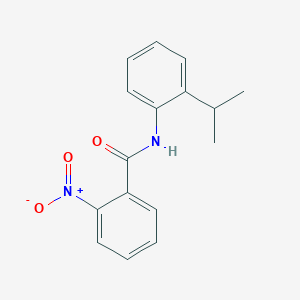
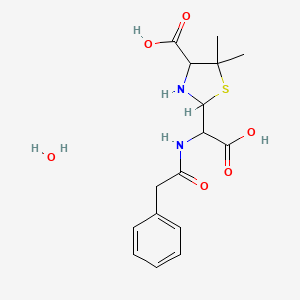
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
![(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970764.png)
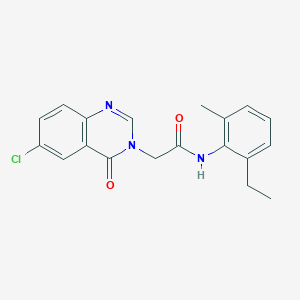
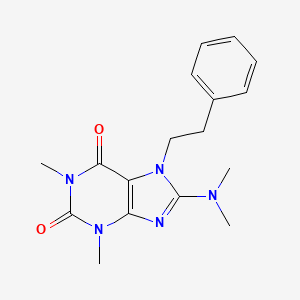
![Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B11970781.png)
